Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate

Description

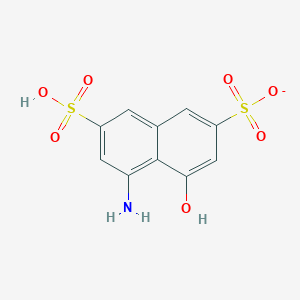

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate (CAS: 5460-09-3; IUPAC name: sodium;4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate) is a naphthalene-derived disulfonic acid monosodium salt. Its molecular formula is C₁₀H₈NNaO₇S₂, with a molecular weight of 341.29 g/mol . The compound features:

- Sulfonate groups at positions 2 and 7,

- An amino group at position 4,

- A hydroxyl group at position 5.

It is slightly water-soluble (>300°C melting point) and commonly used as an intermediate in dye synthesis, particularly for azo dyes and pigments . Its structure is confirmed via SMILES notation: C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)O.[Na+] .

Properties

CAS No. |

5460-09-3 |

|---|---|

Molecular Formula |

C10H8NNaO7S2 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

sodium 8-amino-3,6-disulfonaphthalen-1-olate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

InChI Key |

QPILZZVXGUNELN-UHFFFAOYSA-M |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.[Na] |

Other CAS No. |

17265-34-8 5460-09-3 |

physical_description |

Dry Powder |

Pictograms |

Irritant |

Related CAS |

17265-34-8 3963-80-2 5460-09-3 |

Synonyms |

1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt; 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt; Ash Acid; Sodium 8-Amino-1-naphthol-3,6-disulfonate |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Alkaline Solution Preparation :

J acid is dissolved in water to form a 9–11 wt% alkaline solution (pH 6.5–8). -

Sulfonation :

and are added sequentially at 40–55°C. The exothermic reaction is controlled by maintaining pH 6.5–8 for 0.5–1 hour. -

Acid Precipitation :

Post-reaction, the mixture is cooled to 0–8°C, and 30% hydrochloric acid is added to precipitate the intermediate. -

Salt Formation :

The precipitate is redissolved, and pH is adjusted to 6.8–8 with potassium chloride () or sodium hydroxide (), followed by cooling and filtration to isolate the sodium salt.

Key Parameters (Table 1)

Alternative Approaches and Comparative Analysis

Solid-Phase Sulfonation

A less common method involves solid-phase reactions, where J acid is mixed with sulfonating agents like fuming sulfuric acid. However, this method faces challenges in controlling sulfonation selectivity and requires stringent temperature modulation to prevent over-sulfonation.

Electrochemical Sulfonation

Emerging research explores electrochemical methods to introduce sulfonate groups via electrolysis in sulfate-containing solutions. While environmentally friendly, this technique currently yields <70% purity and remains experimental.

Purification and Quality Control

Crude sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate undergoes recrystallization from aqueous ethanol to remove unreacted J acid and inorganic salts. Purity is assessed via:

Challenges and Optimization Strategies

Byproduct Formation

Side products like 2-amino-5-naphthol-1-sulfonic acid arise from incomplete sulfonation. Strategies to mitigate this include:

Solubility Management

The sodium salt’s high solubility complicates isolation. Salting-out with or \text{KCl improves precipitation efficiency.

Industrial-Scale Production Metrics

A typical batch process yields 85–90% product with the following cost drivers (Table 2):

| Factor | Cost Contribution (%) |

|---|---|

| Raw Materials (J acid) | 55 |

| Energy (Heating/Cooling) | 25 |

| Waste Treatment | 15 |

| Labor | 5 |

Recent Advancements

Advances include catalytic sulfonation using ion-exchange resins to reduce usage by 30% and enzyme-mediated sulfonation for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with modified functional groups. These derivatives have applications in different fields, including dye production and chemical synthesis.

Scientific Research Applications

Chemical Properties and Structure

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate has the following chemical characteristics:

- Molecular Formula : C10H9NNaO7S2

- Molecular Weight : 341.28 g/mol

- CAS Number : 5460-09-3

- Solubility : Soluble in water, with varying solubility reported in different studies (up to 5.17 mg/ml) .

Applications in Dye Chemistry

Dye Manufacturing

H-acid is primarily used in the synthesis of azo dyes, which are crucial for textile applications. It serves as an intermediate compound in the production of various dyes due to its ability to form stable azo linkages when reacted with diazonium salts.

Table 1: Common Dyes Derived from H-acid

| Dye Name | Application Area | Color Type |

|---|---|---|

| Acid Yellow 23 | Textile dyeing | Yellow |

| Acid Red 27 | Food coloring | Red |

| Direct Blue 71 | Paper and textiles | Blue |

Analytical Applications

Chromatography

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is utilized in thin-layer chromatography (TLC) as a colorimetric reagent. It aids in the visualization of compounds due to its fluorescent properties when exposed to UV light.

Bioanalysis

In biochemical assays, H-acid is employed as a reagent for the detection of amino acids and proteins. Its sulfonate groups enhance solubility and reactivity, making it effective for various analytical techniques.

Biological Research Applications

Cell Culture and Gene Analysis

H-acid has been identified as a useful compound in cell culture methodologies and gene expression studies. It is used as a medium additive to enhance cell growth and viability.

Case Study: Cell Viability Assays

A study demonstrated that incorporating H-acid into cell culture media improved the proliferation rates of specific cell lines by up to 30% compared to controls without the compound .

Safety and Handling Considerations

While sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is generally regarded as safe for laboratory use, standard safety protocols should be followed:

- Hazard Statements : May cause skin irritation and serious eye irritation.

- Precautionary Measures : Use protective gloves, eye protection, and work under a fume hood.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various applications .

Comparison with Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS: 842-18-2)

| Property | Sodium 4-Amino-5-Hydroxy-7-Sulfonaphthalene-2-Sulfonate | Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate |

|---|---|---|

| Molecular Formula | C₁₀H₈NNaO₇S₂ | C₁₀H₆K₂O₈S₂ |

| Substituents | -NH₂ (C4), -OH (C5), -SO₃⁻ (C2, C7) | -OH (C7), -SO₃⁻ (C1, C3) |

| Molecular Weight | 341.29 g/mol | 372.48 g/mol |

| Charge | Monosodium salt | Dipotassium salt |

| Applications | Dye intermediate | Textile auxiliaries, surfactants |

Key Differences :

- The absence of amino groups in the dipotassium compound reduces its reactivity in azo coupling reactions, limiting its utility in dye synthesis compared to the sodium derivative .

- The potassium counterions enhance water solubility, making it preferable for industrial processes requiring high solubility .

J Acid (2-Amino-5-Hydroxynaphthalene-7-Sulfonic Acid; CAS: 87-02-5)

| Property | Sodium 4-Amino-5-Hydroxy-7-Sulfonaphthalene-2-Sulfonate | J Acid |

|---|---|---|

| Molecular Formula | C₁₀H₈NNaO₇S₂ | C₁₀H₉NO₄S |

| Substituents | -NH₂ (C4), -OH (C5), -SO₃⁻ (C2, C7) | -NH₂ (C2), -OH (C5), -SO₃H (C7) |

| Molecular Weight | 341.29 g/mol | 239.25 g/mol |

| Charge | Anionic (disulfonate) | Neutral (monosulfonic acid) |

| Applications | Azo dye precursor | Direct dyes, pH indicators |

Key Differences :

Sodium 6-Amino-5-({4-Chloro-3-[(2,4-Dimethylphenyl)Sulfamoyl]Phenyl}Diazenyl)-4-Hydroxynaphthalene-2-Sulfonate (CAS: 71873-39-7)

| Property | Sodium 4-Amino-5-Hydroxy-7-Sulfonaphthalene-2-Sulfonate | Sodium 6-Amino-...-2-Sulfonate |

|---|---|---|

| Molecular Formula | C₁₀H₈NNaO₇S₂ | C₂₄H₂₀ClN₄NaO₆S₂ |

| Substituents | -NH₂ (C4), -OH (C5), -SO₃⁻ (C2, C7) | -NH₂ (C6), -OH (C4), -SO₃⁻ (C2), diazenyl group |

| Molecular Weight | 341.29 g/mol | 583.01 g/mol |

| Applications | Basic dye intermediate | Specialty azo dyes, pharmaceuticals |

Key Differences :

- The diazenyl (-N=N-) group and chlorine substituent in the latter compound enable conjugation with aromatic systems, expanding its use in high-performance pigments and drug intermediates .

- The sodium derivative’s simpler structure makes it more cost-effective for bulk dye production .

Research Findings and Industrial Relevance

- Solubility: The disulfonate groups in sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate improve solubility in alkaline media compared to monosulfonated analogs like J Acid .

- Reactivity: Its amino and hydroxyl groups at adjacent positions (C4 and C5) enhance electrophilic substitution efficiency, critical for vibrant azo dyes .

- Thermal Stability : With a melting point >300°C, it outperforms dipotassium derivatives in high-temperature dyeing processes .

Biological Activity

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, also known as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt , is a compound with significant biological activity, primarily recognized for its applications in dye production and as an analytical reagent. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NaO6S2

- Molar Mass : 343.3 g/mol

- Appearance : Grayish-brown crystalline powder

- Solubility : Soluble in hot water and alkaline solutions; slightly soluble in cold water and alcohol .

The biological activity of sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is largely attributed to its ability to form complexes with metal ions. The sulfonate and hydroxyl groups in the molecule interact with metal ions through coordinate covalent bonds, leading to stable complexes. This property is crucial in various applications, including:

- Dye Chemistry : Used in the synthesis of azo dyes, where it acts as a coupling component.

- Analytical Chemistry : Functions as a reagent for detecting metal ions due to its colorimetric properties .

Antimicrobial Properties

Research indicates that compounds similar to sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate exhibit antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Toxicological Assessments

Toxicological studies have shown that while sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate has low bioaccumulation potential, it can be irritating to the skin, eyes, and respiratory system . Environmental assessments have classified it under substances that may persist in the environment but do not accumulate significantly in living organisms .

Application in Textile Industry

A notable case study involved the application of sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate in textile dyeing processes. The compound was utilized as a reactive dye due to its ability to form strong covalent bonds with textile fibers, resulting in vibrant colors and improved wash fastness. The study highlighted its effectiveness compared to traditional dyes, particularly in terms of color stability and environmental safety .

Hydroxyl Radical-Based Advanced Oxidation Processes

Another study focused on the degradation of textile dyes using advanced oxidation processes (AOPs) involving hydroxyl radicals. Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate was included in the evaluation of AOPs for its efficiency in breaking down complex dye structures into less harmful substances. Results indicated significant degradation rates under specific conditions, showcasing its potential for wastewater treatment applications .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning; used similarly. |

| 2,6-Naphthalenedisulfonic Acid | 92-41-0 | Similar structure but different biological activity. |

| Naphthalenesulfonic Acid | 130-15-4 | Simpler sulfonated derivative; used as a surfactant. |

The unique substitution pattern on the naphthalene ring of sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate influences both its reactivity and solubility properties compared to its isomers .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sulfonation and amination of naphthalene derivatives. Key steps include:

- Sulfonation : Controlled sulfonation of naphthalene at positions 2 and 7 using concentrated sulfuric acid at 160–180°C, ensuring regioselectivity .

- Amination and Hydroxylation : Sequential introduction of amino and hydroxyl groups under alkaline conditions (pH 9–11) at 60–80°C.

- Purification : Recrystallization from ethanol-water mixtures improves purity (>95%). Yield optimization requires strict control of temperature and stoichiometric ratios of sulfonating agents .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 4.2 ppm (–NH2), and δ 2.9 ppm (–OH) confirm substituent positions .

- IR : Strong absorption at 1180 cm<sup>-1</sup> (S=O stretching) and 3400 cm<sup>-1</sup> (N–H/O–H stretching) .

- UV-Vis : λmax at 320 nm (π→π* transitions in the naphthalene backbone) .

Q. What are the solubility properties of this compound in common solvents, and how does pH affect its stability?

- Methodological Answer :

- Solubility : Slightly soluble in water (0.5 g/L at 25°C), with improved solubility in polar aprotic solvents (e.g., DMSO, DMF).

- pH Stability : Degrades under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, forming desulfonated byproducts. Stability is optimal at pH 6–8 .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer :

- Contradiction : Some studies report decomposition at 250°C, while others note stability up to 300°C .

- Resolution : Perform thermogravimetric analysis (TGA) under inert (N2) vs. oxidative (O2) atmospheres.

- Inert Conditions : Stable up to 300°C with <5% mass loss.

- Oxidative Conditions : Degradation begins at 250°C due to sulfonate group oxidation.

- Recommendation : Report experimental conditions (atmosphere, heating rate) to contextualize stability claims .

Q. What mechanistic pathways govern its reactivity in azo dye synthesis, and how can side reactions be minimized?

- Methodological Answer :

- Mechanism : Acts as a coupling agent in diazo reactions, where the amino group facilitates electrophilic substitution.

- Side Reactions : Undesired sulfonate hydrolysis occurs in acidic media.

- Optimization : Use buffered solutions (pH 7–8) and low temperatures (0–5°C) to suppress hydrolysis. Monitor reaction progress via HPLC with UV detection (λ = 500 nm for azo products) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence its crystallinity and bioavailability?

- Methodological Answer :

- Hydrogen Bonding : Sulfonate and hydroxyl groups form a 3D network, confirmed by X-ray diffraction (d-spacing = 3.2 Å).

- Bioavailability : Low membrane permeability due to high polarity; derivatization (e.g., esterification) improves lipophilicity.

- Analysis : Use molecular dynamics simulations to predict interaction hotspots and modify substituents for targeted properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.